

Understanding Englerin A: Mechanism & Selectivity

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Compound Focus: Englerin A

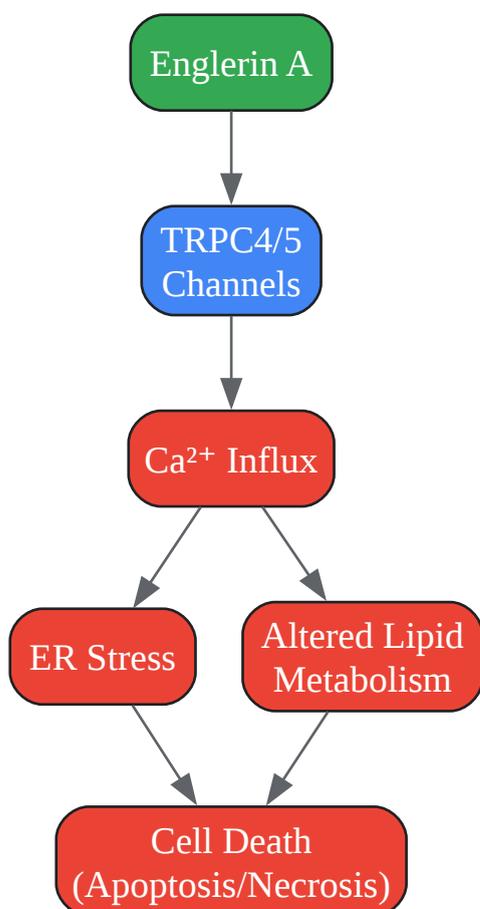
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Englerin A is a natural product that shows potent and selective cytotoxicity against certain cancer cell lines, particularly renal cell carcinoma (RCC) [1] [2] [3]. Its activity is primarily linked to its ability to modulate specific cellular pathways and ion channels.

The diagrams below summarize the core mechanism of action and the cellular response it triggers.



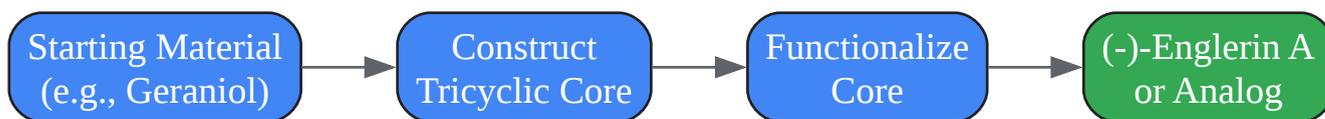
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The primary protein targets of **Englerin A** are the **TRPC4 and TRPC5 calcium ion channels** [2] [4]. Binding and activation of these channels causes a rapid and significant influx of calcium ions into the cell, leading to calcium overload [5] [4].

Synthetic Approaches & Analog Development

The complex structure of **Englerin A** has attracted significant attention from synthetic chemists. Multiple total syntheses have been achieved, providing routes for large-scale production and the creation of analogs to study structure-activity relationships (SAR) [6] [7] [8].

Key strategies often involve constructing the core guaiane sesquiterpene skeleton, followed by installation of the oxygen bridge. The workflow below outlines a generalized synthetic campaign.



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Research has shown that analogs maintaining a double bond between the C4 and C5 positions often retain or improve growth inhibition potency against renal cancer cell lines [8]. This is a key finding for SAR and can guide your derivative design.

Biological Activity & Experimental Data

The table below summarizes the growth inhibition activity (GI50) of **Englerin A** across various human cancer cell lines, demonstrating its selectivity [4].

Cell Line	Cancer Type	GI50 (nM)	Assay & Duration
A498	Renal	0.011 - 11	Sulforhodamine B (SRB), 48 hrs
UO-31	Renal	0.015 - 15	Sulforhodamine B (SRB), 48 hrs
RXF 393	Renal	0.011 - 59	Sulforhodamine B (SRB), 48 hrs
ACHN	Renal	0.017	Sulforhodamine B (SRB), 48 hrs
Hs-578T	Breast	10	Sulforhodamine B (SRB), 48 hrs
786-0	Renal	1100	Sulforhodamine B (SRB), 48 hrs
CAKI-1	Renal	16000	Sulforhodamine B (SRB), 48 hrs

Guidance for Your Derivative Design

Since specific information on acid-labile derivatives is unavailable, here are suggestions based on general medicinal chemistry principles and the gathered data:

- **Focus on the Ester Motifs:** The **Englerin A** molecule contains multiple ester groups [6] [4]. These could be potential sites for modification to create prodrugs or acid-sensitive derivatives.
- **Consider the C4-C5 Unsaturation:** As analog studies indicate, preserving the C4-C5 double bond is likely crucial for maintaining anti-cancer activity [8]. Avoid modifications that would compromise this pharmacophore.
- **Probe the TRPC Binding Site:** Investigate which specific regions of the **Englerin A** structure are essential for TRPC4/5 binding. Modifications away from this region are more likely to be tolerated.

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